molecular formula C20H25FN2O3S B2793123 N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 952988-96-4

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2793123
CAS RN: 952988-96-4
M. Wt: 392.49
InChI Key: BHPAEDJWVJLQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The benzylpiperidinyl part suggests that this compound may have some biological activity, as piperidine rings are common in many bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially allow for hydrogen bonding, influencing its solubility in different solvents .

Scientific Research Applications

Analgesic Research

The compound’s structural features make it a promising candidate for analgesic drug development. Researchers have explored its potential as an opioid receptor ligand, aiming to create potent analgesics with reduced side effects compared to traditional opioids like morphine .

Neuropathic Pain Treatment

Given the compound’s origin from Fentanyl derivatives, it has been investigated for its efficacy in treating neuropathic pain. Neuropathic pain arises from nerve damage and can be debilitating. Novel compounds like this one offer hope for improved pain management .

Chemical Biology and Medicinal Chemistry

Scientists have studied this compound to understand its interactions with biological targets. By elucidating its binding mechanisms and pharmacological effects, they aim to optimize its structure for therapeutic use. Such research contributes to the field of chemical biology and drug design .

Crystallography and Structural Analysis

The crystallographic study of N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide provides valuable insights into its three-dimensional arrangement. Understanding its crystal structure aids in predicting its behavior, stability, and potential interactions with other molecules .

Pharmacokinetics and Metabolism Studies

Researchers investigate how the compound is absorbed, distributed, metabolized, and excreted within the body. Pharmacokinetic studies help optimize dosing regimens and predict its behavior in clinical settings .

Chemical Synthesis and Process Development

Efficient synthetic routes are crucial for large-scale production. Scientists have explored scalable processes for synthesizing related compounds, including N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide. These efforts contribute to the development of cost-effective and environmentally friendly methods .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPAEDJWVJLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.